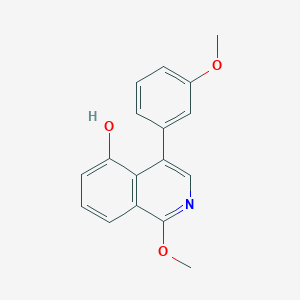![molecular formula C16H18N2O2 B15064374 2,2'-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) CAS No. 89971-96-0](/img/structure/B15064374.png)
2,2'-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) is a chemical compound that belongs to the class of indeno[1,2-b]pyridines This compound is characterized by its unique structure, which includes an indeno-pyridine core linked to ethan-1-ol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indeno[1,2-b]pyridine Core: This step involves the cyclization of suitable precursors to form the indeno[1,2-b]pyridine structure. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Introduction of Ethan-1-ol Groups: The ethan-1-ol groups are introduced through nucleophilic substitution reactions. Common reagents for this step include alkyl halides and alcohols, with the reaction typically carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the ethan-1-ol groups, converting them into corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce any carbonyl groups present in the compound to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethan-1-ol groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, amines, thiols; often under reflux conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It may serve as a probe or ligand in various biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of certain products.
Mecanismo De Acción
The mechanism of action of 2,2’-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action can include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It may interact with receptors on cell surfaces, altering signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
2,2’-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) can be compared with other similar compounds, such as:
5H-Indeno[1,2-b]pyridine: This compound shares the indeno-pyridine core but lacks the ethan-1-ol groups. It may exhibit different chemical reactivity and biological activity.
Indeno[1,2-b]pyridin-5-one: This derivative contains a carbonyl group at the 5-position, which can significantly alter its chemical and biological properties.
Indeno[1,2-b]pyridin-5-ylidenehydrazine:
The uniqueness of 2,2’-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) lies in its specific structure, which combines the indeno-pyridine core with ethan-1-ol groups, providing distinct chemical and biological properties.
Propiedades
Número CAS |
89971-96-0 |
|---|---|
Fórmula molecular |
C16H18N2O2 |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl(5H-indeno[1,2-b]pyridin-5-yl)amino]ethanol |
InChI |
InChI=1S/C16H18N2O2/c19-10-8-18(9-11-20)16-13-5-2-1-4-12(13)15-14(16)6-3-7-17-15/h1-7,16,19-20H,8-11H2 |
Clave InChI |
PQRQHRWJLCHMOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=C2N=CC=C3)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


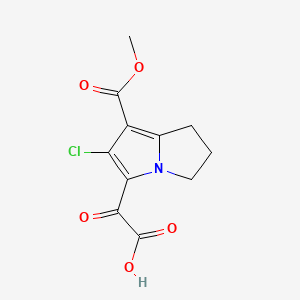
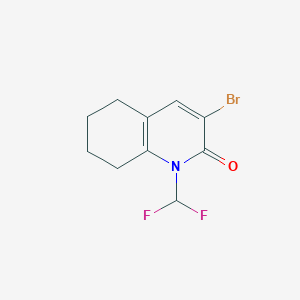

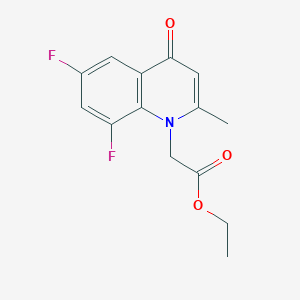
![2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol](/img/structure/B15064330.png)
![Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]-](/img/structure/B15064338.png)



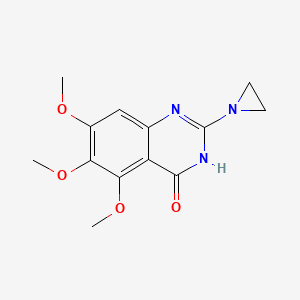
![4-Hydrazinyl-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064367.png)
